

Technical Assessment: Y-27632-d4 Isoform Specificity & Analytical Utility

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Compound of Interest

Compound Name: Y-27632-d4 Dihydrochloride Hydrate
Cat. No.: B1151866

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Executive Summary

Y-27632-d4 is the deuterium-labeled analog of the widely used Rho-associated protein kinase (ROCK) inhibitor, Y-27632.[1]

Crucial Distinction: Y-27632-d4 retains the pan-ROCK inhibitory profile of its parent compound. It exhibits equipotent inhibition of both ROCK1 ($K_i \approx 220$ nM) and ROCK2 ($K_i \approx 300$ nM).[2][3] It is not a tool for functionally distinguishing between ROCK isoforms in cell-based assays.

Its primary utility is as a Stable Isotope Internal Standard (SIS) for the absolute quantification of Y-27632 in biological matrices (plasma, cell lysate) via LC-MS/MS, eliminating ionization matrix effects. For researchers seeking functional isoform selectivity, alternative small molecules (e.g., Belumosudil/KD025 for ROCK2) must be employed.

Part 1: Mechanistic & Comparative Analysis

The Deuterium Effect (or Lack Thereof) on Potency

The incorporation of four deuterium atoms onto the pyridine ring of Y-27632 (creating Y-27632-d4) alters the molecular mass (+4 Da) but preserves the steric geometry and electron density

required for ATP-competitive binding.

- Pharmacophore: The pyridine nitrogen of Y-27632 anchors to the hinge region of the kinase (Met156 in ROCK1). Deuterium substitution on the ring carbon atoms does not sterically hinder this interaction.

- Binding Affinity: Consequently, the

and

values of Y-27632-d4 are statistically indistinguishable from non-deuterated Y-27632.

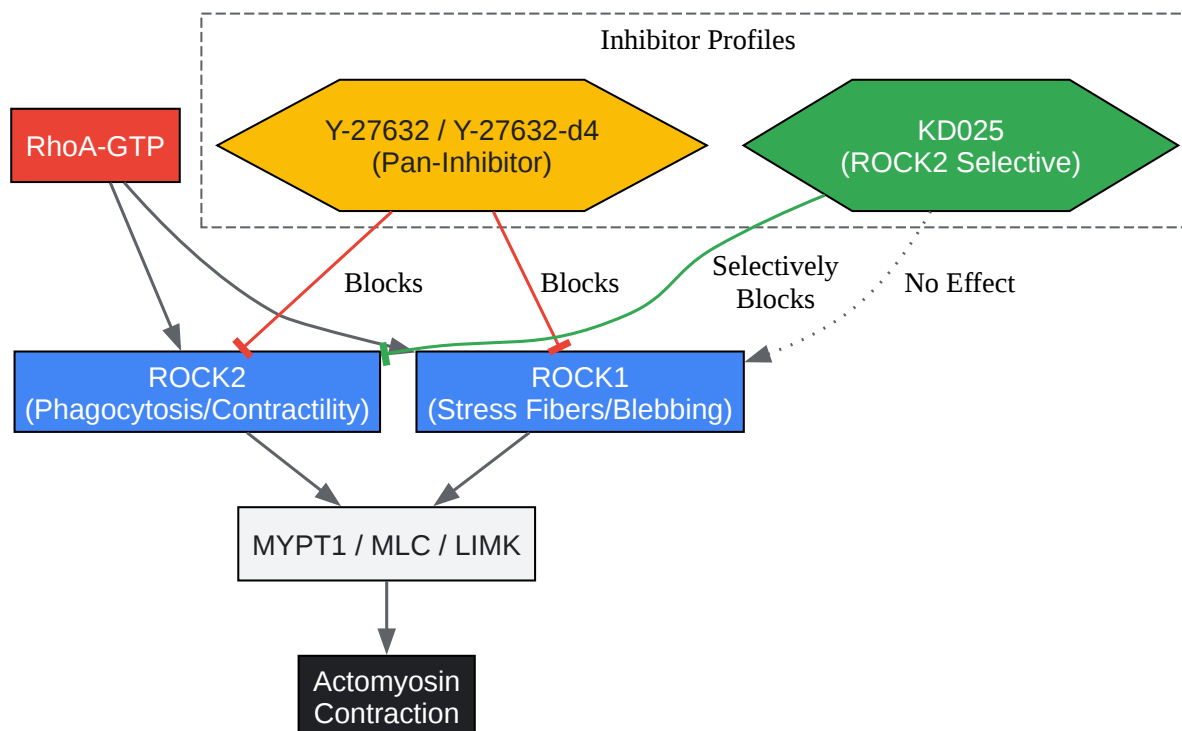
Comparative Selectivity Matrix

The following table contrasts Y-27632-d4 with its parent and the leading isoform-selective alternative.

| Feature | Y-27632-d4 | Y-27632 (Parent) | Belumosudil (KD025) |
|---------------------|----------------------------|---------------------------------|-----------------------------|
| Primary Application | LC-MS/MS Internal Standard | General ROCK Pathway Inhibition | ROCK2 Selective Inhibition |
| ROCK1 Potency () | ~140–220 nM | 140–220 nM | > 24,000 nM |
| ROCK2 Potency () | ~300 nM | 300 nM | ~60–105 nM |
| Selectivity Ratio | 1:1 (Non-selective) | 1:1 (Non-selective) | ~200-fold (ROCK2 Selective) |
| Mechanism | ATP-Competitive | ATP-Competitive | ATP-Competitive |

Pathway Visualization

The diagram below illustrates the downstream effects of ROCK inhibition and where the lack of isoform specificity in Y-27632 variants impacts signaling interpretation.



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Caption: Y-27632 variants block both ROCK1 and ROCK2 pathways equally, whereas KD025 selectively isolates ROCK2-mediated phenotypes.

Part 2: Validated Experimental Protocols

Protocol A: Assessing Specificity (Kinase Profiling)

If you must empirically verify the lack of specificity of Y-27632-d4 in your specific assay system (e.g., to prove bioequivalence to the parent), use this radiometric filtration assay.

Objective: Determine

of Y-27632-d4 against recombinant ROCK1 vs. ROCK2.

Reagents:

- Recombinant human ROCK1 (aa 17-535) and ROCK2 (aa 5-554).
- Substrate: Long S6 kinase substrate peptide (KEAKEKRQEIQAKRRRLSSLRASTSKSGGSAN).
- Radiolabel:

-ATP.

Workflow:

- Preparation: Dilute Y-27632-d4 in 100% DMSO to 100x final concentration. Prepare a 10-point dose-response curve (range: 1 nM to 100 μ M).
- Enzyme Mix: In a 96-well plate, mix kinase buffer (20 mM MOPS pH 7.2, 25 mM γ -glycerophosphate, 5 mM EGTA, 1 mM Na₃VO₄, 1 mM DTT) with recombinant ROCK1 or ROCK2 (5-10 ng/well).
- Inhibitor Addition: Add 1 μ L of Y-27632-d4 dilution. Incubate 15 min at RT.
- Reaction Start: Add ATP mix (MgAcetate +

-ATP + Substrate peptide). Final ATP concentration should equal the

of the enzyme (approx 10 μ M).
- Incubation: Incubate for 40 minutes at 30°C.
- Termination: Spot 20 μ L onto P81 phosphocellulose paper.
- Wash: Wash filters 3x with 0.75% phosphoric acid (removes unbound ATP).
- Quantification: Scintillation counting.

Expected Result: Curves for ROCK1 and ROCK2 will overlap significantly, yielding values within the 100–300 nM range for both.

Protocol B: LC-MS/MS Quantification (The Intended Use)

This is the "Gold Standard" application for Y-27632-d4.

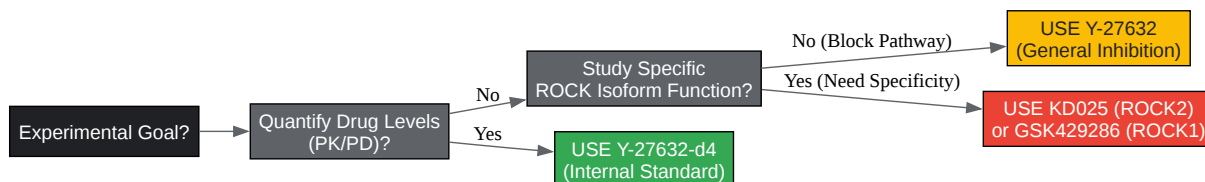
Objective: Quantify Y-27632 levels in mouse plasma using Y-27632-d4 to correct for extraction efficiency and matrix effects.

Methodology:

- Sample Prep: Aliquot 50 μ L plasma.
- Internal Standard Spike: Add 10 μ L of Y-27632-d4 (1 μ M stock in 50:50 MeOH:H₂O). This is the critical step where d4 acts as the reference.
- Protein Precipitation: Add 200 μ L cold Acetonitrile. Vortex 1 min. Centrifuge 10 min at 10,000 x g.
- Injection: Transfer supernatant to autosampler vial.
- LC Parameters: C18 Column (e.g., Waters XBridge). Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient: 5% B to 95% B over 5 min.
- MS/MS Transitions (MRM Mode):
 - Analyte (Y-27632):
320.2
158.1
 - Standard (Y-27632-d4):
324.2
162.1 (Note the +4 shift).

Part 3: Decision Logic for Researchers

Use the following logic flow to ensure you are selecting the correct reagent for your experimental goals.



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Caption: Decision matrix for selecting between deuterated standards, pan-inhibitors, and isoform-selective compounds.

References

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